molecular formula C17H20N2O4 B7074349 N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)acetamide

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B7074349
M. Wt: 316.35 g/mol
InChI Key: ROPAVHJTGSJHMV-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound that features a benzofuran moiety linked to a pyrrolidinone structure via an acetamide bridge

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-17(2)8-15(21)19(16(17)22)10-14(20)18-9-12-7-11-5-3-4-6-13(11)23-12/h3-6,12H,7-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPAVHJTGSJHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N(C1=O)CC(=O)NCC2CC3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)acetamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Synthesis of the Pyrrolidinone Structure: This involves the reaction of succinic anhydride with amines to form the pyrrolidinone ring.

    Linking via Acetamide Bridge: The final step involves coupling the benzofuran and pyrrolidinone structures through an acetamide linkage, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzofuran moiety can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The pyrrolidinone ring can be reduced to form the corresponding pyrrolidine derivative.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized benzofuran derivatives.

    Reduction: Pyrrolidine derivatives.

    Substitution: Functionalized acetamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving benzofuran and pyrrolidinone structures.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzofuran moiety could be involved in π-π interactions, while the pyrrolidinone structure might participate in hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide: Lacks the dimethyl groups on the pyrrolidinone ring.

    N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propionamide: Has a propionamide instead of an acetamide linkage.

Uniqueness

The presence of the dimethyl groups on the pyrrolidinone ring in N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)acetamide may confer unique steric and electronic properties, potentially enhancing its stability and reactivity compared to similar compounds.

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